Reduced Potency for Choline Uptake Inhibition vs. Diethanolamine (DEA) in CHO Cells
BHP (DIPA) exhibits significantly lower potency in inhibiting choline uptake compared to the structurally related analog diethanolamine (DEA). In Chinese hamster ovary (CHO) cells, DIPA caused a dose-related inhibition of ³H-choline uptake with an IC50 approximately 3–4 fold higher (less potent) than that reported for DEA [1]. This indicates a reduced capacity to interfere with essential choline metabolism at comparable concentrations.
| Evidence Dimension | Inhibition of ³H-choline uptake |
|---|---|
| Target Compound Data | IC50 ~3-4 fold higher than DEA (exact IC50 value not specified; potency difference reported) |
| Comparator Or Baseline | DEA (Diethanolamine) – lower IC50, more potent inhibitor |
| Quantified Difference | Approximately 3–4 fold less potent (based on IC50) |
| Conditions | Chinese hamster ovary (CHO) cells; in vitro radiolabeled choline uptake assay |
Why This Matters
Lower choline uptake inhibition correlates with reduced risk of choline depletion-related toxicity, a known concern with DEA, supporting BHP's selection for applications where minimizing phospholipid metabolism disruption is critical.
- [1] Stott WT, et al. Effect of diisopropanolamine upon choline uptake and phospholipid synthesis in Chinese hamster ovary cells. Food Chem Toxicol. 2008;46(2):761-766. View Source
